molecular formula C7H14N4 B8021282 N3-methyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine

N3-methyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine

Cat. No.: B8021282
M. Wt: 154.21 g/mol
InChI Key: JUERBODNGIPVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-Methyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine is a substituted pyrazole derivative characterized by a methyl group at the N3 position and an isopropyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

3-N-methyl-1-propan-2-ylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-5(2)11-4-6(8)7(9-3)10-11/h4-5H,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUERBODNGIPVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-methyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N3-methyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, leading to a variety of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a wide range of functionalized pyrazoles.

Scientific Research Applications

N3-methyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N3-methyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N3-methyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine and related compounds identified in the evidence:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
This compound N3-methyl, 1-isopropyl Not explicitly stated Not provided Methyl group at N3 may enhance steric hindrance and alter electronic properties
1-isopropyl-N~3~-(3-methoxypropyl)-1H-pyrazole-3,4-diamine N3-(3-methoxypropyl), 1-isopropyl C10H21ClN4O 248.76 Methoxypropyl substituent introduces polarity; chlorine presence suggests halogenation
1-isopropyl-N~3~-[2-(3-methoxyphenyl)ethyl]-1H-pyrazole-3,4-diamine N3-[2-(3-methoxyphenyl)ethyl], 1-isopropyl Not provided Not provided Aromatic methoxyphenyl group may confer π-π stacking interactions

Key Observations:

Substituent Effects: The methyl group at N3 in the target compound likely reduces steric bulk compared to analogs with larger substituents like methoxypropyl or methoxyphenylethyl . This could improve solubility in nonpolar solvents.

The methyl group in the target compound may have a weaker electron-donating effect.

Research Findings and Limitations

  • Synthetic Pathways: No direct synthetic routes for the target compound are described in the evidence. However, analogs like 1-isopropyl-N~3~-(3-methoxypropyl)-1H-pyrazole-3,4-diamine suggest that alkylation or nucleophilic substitution at the N3 position is feasible.
  • Crystallographic Data : SHELX programs are widely used for small-molecule refinement, implying that structural determination of the target compound could leverage these tools if crystallized.

Biological Activity

N3-methyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine is a compound of increasing interest due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, mechanisms of action, and potential applications of this compound, drawing on various research findings and case studies.

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Common reaction conditions include the use of bases like sodium hydroxide and solvents such as ethanol. The product can be isolated through crystallization or chromatography.

Chemical Structure

  • Molecular Formula : C8_{8}H12_{12}N4_{4}
  • Molecular Weight : 168.21 g/mol

Biological Activities

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to N3-methyl-1-(propan-2-yl)-1H-pyrazole have demonstrated effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. A study reported that certain pyrazole derivatives inhibited microbial growth at concentrations as low as 40 µg/mL .

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers. In vitro studies have indicated that pyrazole derivatives can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both crucial mediators in inflammatory responses. One derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM .

3. Anticancer Properties

This compound has been evaluated for its anticancer potential. Research has highlighted its ability to induce apoptosis in cancer cell lines, particularly in breast cancer models. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Modulation : It may bind to receptors involved in pain and inflammation, thereby modulating their activity.

Case Studies

Several studies have focused on the pharmacological evaluation of pyrazole derivatives:

StudyFindings
Selvam et al. (2014)Synthesized a series of pyrazole derivatives with promising anti-inflammatory activity comparable to standard drugs like indomethacin .
Burguete et al. (2015)Evaluated anti-tubercular properties against Mycobacterium tuberculosis, reporting significant inhibition rates .
Recent In Vitro StudiesDemonstrated cytotoxic effects on various cancer cell lines, suggesting potential for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.